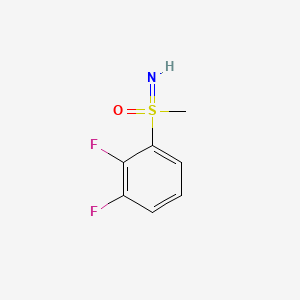![molecular formula C14H14OSSi B13450184 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B13450184.png)
5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde is an organic compound that features a benzothiophene core with a trimethylsilyl-ethynyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed between 5-iodo-1-benzothiophene-2-carbaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as Grignard reagents or electrophiles like halogens.
Major Products Formed
Oxidation: 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carboxylic acid.
Reduction: 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl-ethynyl group can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the benzothiophene core and aldehyde group.
5-Ethynyl-1-benzothiophene-2-carbaldehyde: Similar structure but lacks the trimethylsilyl group.
2-[(Trimethylsilyl)ethynyl]aniline: Contains a trimethylsilyl-ethynyl group but has an aniline core instead of benzothiophene.
Uniqueness
5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde is unique due to the combination of its benzothiophene core, trimethylsilyl-ethynyl group, and aldehyde functional group
Propiedades
Fórmula molecular |
C14H14OSSi |
|---|---|
Peso molecular |
258.41 g/mol |
Nombre IUPAC |
5-(2-trimethylsilylethynyl)-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14OSSi/c1-17(2,3)7-6-11-4-5-14-12(8-11)9-13(10-15)16-14/h4-5,8-10H,1-3H3 |
Clave InChI |
YLJGZRFKTZCZKW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC2=C(C=C1)SC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



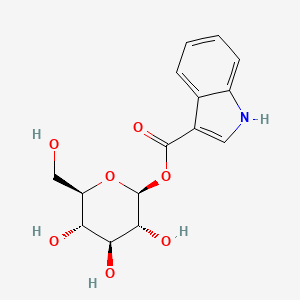
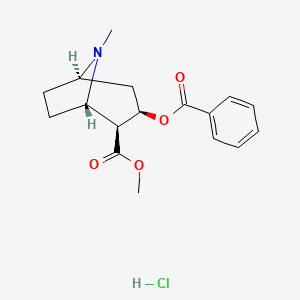

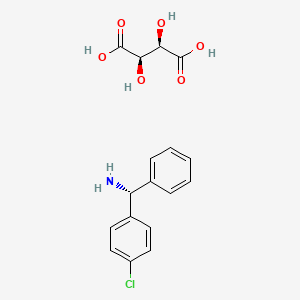
![2-[(2R)-2-hydroxypropoxy]phenol](/img/structure/B13450119.png)

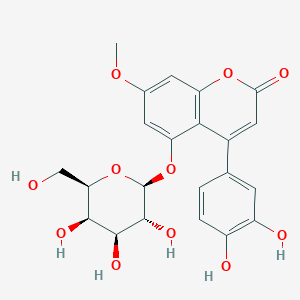
![(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane](/img/structure/B13450136.png)
![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)
![(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13450152.png)

